molecular formula C56H32O16 B6288685 Calix[8]quinone CAS No. 2622208-66-4

Calix[8]quinone

Cat. No.: B6288685
CAS No.: 2622208-66-4
M. Wt: 960.8 g/mol
InChI Key: SDXBJYXVLZNJKH-UHFFFAOYSA-N
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Description

Calix8quinone is a macrocyclic molecule composed of eight p-benzoquinone units connected by methylene groups. This compound is part of the calix[n]quinone family, where “n” represents the number of p-benzoquinone units. Calix8

Preparation Methods

Synthetic Routes and Reaction Conditions

Calix8quinone can be synthesized through a multi-step process involving the condensation of p-benzoquinone with formaldehyde under acidic conditions. The reaction typically involves the following steps :

    Condensation Reaction:

    p-Benzoquinone reacts with formaldehyde in the presence of an acid catalyst to form intermediate compounds.

    Cyclization: The intermediate compounds undergo cyclization to form the macrocyclic structure of calixquinone.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain calixquinone in high yield.

Industrial Production Methods

While the laboratory synthesis of calix8quinone is well-documented, industrial production methods are still under development. The scalability of the synthesis process and the optimization of reaction conditions are key factors for industrial production .

Chemical Reactions Analysis

Types of Reactions

Calix8quinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroquinone derivatives and substituted calix8quinone compounds .

Scientific Research Applications

Calix8quinone has a wide range of scientific research applications, including :

    Energy Storage: Calixquinone is used as an organic cathode material in lithium-ion batteries and aqueous zinc-ion batteries due to its high specific capacity and excellent electrochemical performance.

    Catalysis: The compound’s unique structure makes it a promising candidate for catalytic applications, including oxidation and reduction reactions.

    Chemical Sensors: Calixquinone can be used in the development of chemical sensors for detecting various analytes.

    Biological Applications: Research is ongoing to explore the potential biological applications of calixquinone, including its use as an antioxidant and in drug delivery systems.

Mechanism of Action

The mechanism of action of calix8quinone involves its ability to undergo redox reactions. The p-benzoquinone units can accept and donate electrons, making the compound an effective redox-active material. In energy storage applications, calix8quinone acts as a cathode material, where it undergoes reversible redox reactions to store and release energy .

Comparison with Similar Compounds

Similar Compounds

  • Calix4quinone : Composed of four p-benzoquinone units, calix4quinone has a smaller macrocyclic structure and lower specific capacity compared to calix8quinone .
  • Calix6quinone : Composed of six p-benzoquinone units, calix6quinone has intermediate properties between calix4quinone and calix8quinone .

Uniqueness of Calix8quinone

Calix8quinone is unique due to its larger macrocyclic structure, which provides a higher number of redox-active sites and greater specific capacity. This makes it a more efficient material for applications such as energy storage and catalysis .

Properties

IUPAC Name

nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-hexadecaene-5,11,17,23,29,35,41,47,49,50,51,52,53,54,55,56-hexadecone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H32O16/c57-41-9-25-1-26-10-42(58)12-28(50(26)66)3-30-14-44(60)16-32(52(30)68)5-34-18-46(62)20-36(54(34)70)7-38-22-48(64)24-40(56(38)72)8-39-23-47(63)21-37(55(39)71)6-35-19-45(61)17-33(53(35)69)4-31-15-43(59)13-29(51(31)67)2-27(11-41)49(25)65/h9-24H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXBJYXVLZNJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=O)C=C(C2=O)CC3=CC(=O)C=C(C3=O)CC4=CC(=O)C=C(C4=O)CC5=CC(=O)C=C(C5=O)CC6=CC(=O)C=C(C6=O)CC7=CC(=O)C=C(C7=O)CC8=CC(=O)C=C(C8=O)CC9=CC(=O)C=C1C9=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H32O16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

960.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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